Cas no 2113-88-4 (2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-)
2113-88-4 structure
Product Name:2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-
Numero CAS:2113-88-4
MF:C10H15NO3
MW:197.231003046036
CID:285743
PubChem ID:54693243
Update Time:2025-04-19
2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-
- 4-acetyl-3-hydroxy-2-(2-methylpropyl)-1,2-dihydropyrrol-5-one
- 3-Acetyl-5-isobutyltetramsaeure
- 4-acetyl-5-hydroxy-2-(2-methylpropyl)-1,2-dihydro-3h-pyrrol-3-one
- AC1L5I5Q
- AC1Q6D3R
- AR-1G0369
- CHEMBL1862530
- CTK4E5952
- DNDI1112860
- NSC70328
- SureCN4664741
- 237765-71-8
- iso-tenuazonic acid
- 3-(1-hydroxyethylidene)-5-(2-methylpropyl)pyrrolidine-2,4-dione
- 3-(1-Hydroxyethylidene)-5-isobutylpyrrolidine-2,4-dione
- CHEBI:144316
- 3-acetyl-4-hydroxy-5-isobutyl-1h-pyrrol-2(5h)-one
- isotenuazonic acid
- 2113-88-4
- 1261267-71-3
- 3-Acetyl-5-isobutyltetramic acid
- NSC-70328
- Vivotoxin II
- SCHEMBL4664741
- DTXSID40715888
- 3-acetyl-4-hydroxy-5-isobutyl-1,5-dihydro-2H-pyrrol-2-one
- 3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one
-
- Inchi: 1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,13H,4H2,1-3H3,(H,11,14)
- Chiave InChI: SHHAXAUQMPMPRV-UHFFFAOYSA-N
- Sorrisi: OC1=C(C(C)=O)C(NC1CC(C)C)=O
Proprietà calcolate
- Massa esatta: 197.10525
- Massa monoisotopica: 197.105193
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 305
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.4
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.162
- Punto di ebollizione: 327.4°C at 760 mmHg
- Punto di infiammabilità: 151.8°C
- Indice di rifrazione: 1.511
- PSA: 66.4
- LogP: 1.26080
2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)- Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
2113-88-4 (2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti